5-Ethyl-6-hydroxyhexanoic Acid-d5
Beschreibung
Systematic Nomenclature and IUPAC Conventions
The compound 5-Ethyl-6-hydroxyhexanoic Acid-d5 is systematically named according to IUPAC guidelines as 6,6,7,7,7-pentadeuterio-5-(hydroxymethyl)heptanoic acid . This nomenclature reflects:
- The parent heptanoic acid chain (seven-carbon carboxylic acid).
- A hydroxymethyl (-CH₂OH) substituent at position 5.
- An ethyl (-CH₂CH₃) branch at position 6.
- Five deuterium atoms replacing hydrogens at positions 6 and 7 (three at C7, two at C6).
The numbering prioritizes the carboxylic acid group as position 1, ensuring unambiguous identification of substituents. The deuterium labeling follows isotopic substitution rules, denoted by the "d5" suffix .
Molecular Formula and Isotopic Composition Analysis
The molecular formula C₈H₁₁D₅O₃ corresponds to a molecular weight of 165.242 g/mol . Key isotopic features include:
| Property | Value |
|---|---|
| Exact Mass | 165.141 Da |
| Deuteration Sites | C6 (2D), C7 (3D) |
| Isotopic Purity | ≥98% (typical for labeled standards) |
The isotopic composition shifts the mass spectrum baseline, with the M+5 peak dominant due to five deuterium atoms. This labeling reduces metabolic interference in tracer studies by minimizing hydrogen-deuterium exchange at non-labeled positions .
Stereochemical Configuration and Conformational Isomerism
The stereochemistry of 5-Ethyl-6-hydroxyhexanoic Acid-d5 is defined by:
- Chirality at C5 : The hydroxymethyl (-CH₂OH) and ethyl (-CH₂CH₃) groups create a chiral center if all four substituents are distinct. However, the available data does not specify enantiomeric purity .
- Conformational Flexibility : Rotational freedom around C5-C6 and C6-C7 bonds allows for gauche and anti conformers. Deuterium at C6 and C7 influences rotational energy barriers due to isotopic mass effects .
No geometric isomerism is possible due to the absence of double bonds or ring structures.
Advanced Spectroscopic Characterization (²H NMR, FT-IR, HRMS)
²H Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3300–2500 | O-H (carboxylic acid) |
| 2920, 2850 | C-H/D stretching |
| 1710 | C=O (carboxylic acid) |
| 2100–2200 | C-D stretching (weak) |
The C-D stretches are less intense than C-H due to lower polarizability .
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 165.141 ([M+H]⁺).
- Theoretical : 165.141 for C₈H₁₁D₅O₃.
- Fragmentation pattern includes losses of H₂O (–18.01) and CO₂ (–44.01) from the carboxylic acid group .
Eigenschaften
Molekularformel |
C₈H₁₁D₅O₃ |
|---|---|
Molekulargewicht |
165.24 |
Synonyme |
5-(Hydroxymethyl)heptanoic Acid-d5 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Metabolic Research and Obesity Studies
Recent studies highlight the potential of 5-Ethyl-6-hydroxyhexanoic Acid-d5 in addressing metabolic disorders, particularly obesity. Research indicates that this compound can significantly improve insulin sensitivity and reduce inflammation in adipose tissues.
- Mechanism of Action : In animal models, 5-Ethyl-6-hydroxyhexanoic Acid-d5 has been shown to suppress lipolysis and pro-inflammatory cytokine production in adipocytes, leading to reduced fat mass and improved glucose tolerance. This suggests its utility as a therapeutic agent for obesity-related metabolic dysfunctions .
- Case Study Findings : A study conducted on mice with diet-induced obesity demonstrated that treatment with 6-hydroxyhexanoic acid (the non-deuterated form) resulted in decreased hepatic steatosis and improved liver function markers, suggesting that similar effects may be expected with its deuterated counterpart .
Synthetic Chemistry Applications
In synthetic organic chemistry, 5-Ethyl-6-hydroxyhexanoic Acid-d5 serves as a valuable building block for various chemical syntheses.
- Synthesis of Adipic Acid : The compound can be utilized in the biosynthetic pathway to produce adipic acid through engineered microorganisms. This process involves genetic modifications that enhance specific enzymatic activities associated with the conversion of fatty acids into dicarboxylic acids .
- Biochemical Pathways : The integration of 5-Ethyl-6-hydroxyhexanoic Acid-d5 into metabolic pathways can facilitate the production of other valuable chemicals, such as ε-caprolactone, which is used in polymer production .
Potential Therapeutic Applications
The anti-inflammatory properties of 5-Ethyl-6-hydroxyhexanoic Acid-d5 position it as a candidate for therapeutic interventions.
- Anti-obesity Effects : By modulating lipid metabolism and reducing inflammation, this compound may provide a novel approach to treating obesity and associated metabolic disorders .
- Future Research Directions : Further investigations are warranted to explore the full therapeutic potential of 5-Ethyl-6-hydroxyhexanoic Acid-d5, including its effects on leptin resistance and broader metabolic pathways .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Metabolic Research | Studied for effects on insulin sensitivity and inflammation reduction in obesity models | Improved glucose tolerance and reduced fat mass |
| Synthetic Chemistry | Used as a building block for synthesizing adipic acid and other chemicals | Facilitates production through engineered pathways |
| Therapeutic Applications | Potential use in treating obesity-related disorders | Anti-inflammatory effects observed |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
- 5-hydroxyindoleacetic acid-d5: Used in HPLC for synthetic cannabinoid analysis, this compound shares the "-d5" labeling but differs in its indole backbone and carboxylic acid group. Its application focuses on neurotransmitter metabolite quantification, contrasting with the fatty acid metabolism research associated with 5-Ethyl-6-hydroxyhexanoic Acid-d5 .
- L-Alanine-D5: A deuterated amino acid employed in metabolic studies. Unlike the hydroxyhexanoic acid derivative, L-Alanine-D5 serves as a tracer in protein synthesis and turnover studies, highlighting the diversity of deuterated compounds in research .
- dl-3-hydroxy tetradecanoic acid-d5: A deuterated fatty acid used in lipid metabolism research. Both this compound and 5-Ethyl-6-hydroxyhexanoic Acid-d5 are applied in fatty acid profiling but differ in chain length and hydroxylation position .
Analytical Performance
Deuterated compounds must achieve high isotopic purity (>95%) to avoid spectral overlap in MS. For example:
- 5-Ethyl-6-hydroxyhexanoic Acid-d5: Presumed isotopic purity ≥98% (inferred from industry standards for similar compounds).
- L-Alanine-D5: Purity ≥98%, comparable to 5-Ethyl-6-hydroxyhexanoic Acid-d5, ensuring reliability in metabolic flux studies .
Research Findings and Data Gaps
- Evidence Limitations: No direct data on 5-Ethyl-6-hydroxyhexanoic Acid-d5’s synthesis, exact deuterium positions, or CAS number were found in the provided sources. Comparisons rely on analogous deuterated compounds.
- Industry Trends: Deuterated internal standards are increasingly tailored to specific metabolic pathways. For instance, 5-Ethyl-6-hydroxyhexanoic Acid-d5 may fill a niche in medium-chain fatty acid studies, whereas 5-hydroxyindoleacetic acid-d5 targets neurotransmitter analysis .
Q & A
Q. What are the critical considerations for synthesizing 5-Ethyl-6-hydroxyhexanoic Acid-d5 with high isotopic purity?
Methodological Answer: Synthesis requires precise control of deuterium incorporation at specific positions. Use deuterated precursors (e.g., deuterium-labeled ethyl groups) and validate isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Ensure reaction conditions (e.g., pH, temperature) minimize proton-deuterium exchange, which could dilute isotopic labeling. Post-synthesis purification via reverse-phase HPLC with deuterium-compatible solvents is recommended to isolate the target compound .
Q. How should researchers characterize the structural integrity of 5-Ethyl-6-hydroxyhexanoic Acid-d5?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm deuterium placement and rule out positional scrambling.
- FT-IR : Verify functional groups (e.g., hydroxyl, carboxylic acid) and isotopic shifts.
- HRMS : Confirm molecular weight and isotopic distribution. Cross-validate with synthetic intermediates to detect impurities .
Q. What analytical methods are optimal for quantifying 5-Ethyl-6-hydroxyhexanoic Acid-d5 in biological matrices?
Methodological Answer: Use LC-MS/MS with a deuterated internal standard (e.g., 5-Ethyl-6-hydroxyhexanoic Acid-d10) to correct for matrix effects. Optimize chromatographic conditions (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient) to resolve the compound from endogenous metabolites. Validate sensitivity (LOD/LOQ) and linearity across physiological concentrations (1 nM–10 µM) .
Advanced Research Questions
Q. How do isotopic effects influence the metabolic stability of 5-Ethyl-6-hydroxyhexanoic Acid-d5 in vivo?
Methodological Answer: Conduct comparative pharmacokinetic studies using non-deuterated vs. deuterated analogs. Monitor deuterium kinetic isotope effects (KIE) via:
- Mass spectrometry : Track metabolite formation rates in liver microsomes.
- Computational modeling : Predict metabolic pathways (e.g., CYP450-mediated oxidation) using software like Schrödinger Suite. Note: Deuterium at the 6-hydroxy position may reduce oxidation rates due to increased bond strength, altering half-life .
Q. What experimental design strategies mitigate spectral interference in detecting 5-Ethyl-6-hydroxyhexanoic Acid-d5 alongside endogenous isomers?
Methodological Answer: Apply factorial design to optimize LC-MS parameters:
- Factor 1 : Column temperature (30–50°C) to improve peak resolution.
- Factor 2 : Mobile phase additives (e.g., 0.1% acetic acid vs. ammonium acetate) to reduce ion suppression. Use design-of-experiment (DoE) software (e.g., JMP) to identify interactions between factors. Validate with spiked plasma samples and adjust collision energy in MS/MS to isolate unique fragment ions .
Q. How can researchers resolve contradictory data on the compound’s role in lipid metabolism pathways?
Methodological Answer:
- Mechanistic studies : Use isotope tracing (e.g., -glucose) in hepatocyte models to track incorporation into fatty acid oxidation intermediates.
- Data reconciliation : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with validated internal standards and controlled confounding variables (e.g., diet, cell line variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
